6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 2-aminopyridine with appropriate aldehydes or ketones to form the imidazo[1,2-a]pyridine core.
Bromination and Chlorination: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions.
N-arylation: Coupling reactions to introduce the N-(2-methylphenyl) group, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often employing continuous flow chemistry and other advanced techniques .
Chemical Reactions Analysis
6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic rings.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and other biological processes.
Material Science: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine .
- 6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylate .
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C20H15BrClN3 |
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Molecular Weight |
412.7 g/mol |
IUPAC Name |
6-bromo-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H15BrClN3/c1-13-5-2-3-8-17(13)23-20-19(14-6-4-7-16(22)11-14)24-18-10-9-15(21)12-25(18)20/h2-12,23H,1H3 |
InChI Key |
YUGBYIWUQFOWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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